2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine
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Overview
Description
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine typically involves the reaction of a pyrimidine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, pyridine, sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfonamide derivatives .
Scientific Research Applications
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). This inhibition disrupts the folate pathway, which is crucial for DNA synthesis and cell division. The compound binds to the active site of the enzyme, preventing the conversion of dihydrofolate to tetrahydrofolate, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.
Sulfadiazine: Another antibiotic used to treat bacterial infections.
Uniqueness
What sets 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine apart is its specific structural features that allow it to effectively inhibit DHFR, making it a promising candidate for further development in antimicrobial and anticancer therapies .
Properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c19-15-16-10-13(11-17-15)12-4-6-14(7-5-12)22(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGMANKMALZGKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686885 |
Source
|
Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261953-01-8 |
Source
|
Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20686885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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